
4-Chloro-3-nitrophenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-nitrophenyl acetate is an organic compound with the molecular formula C8H6ClNO4 It is a derivative of phenyl acetate, where the phenyl ring is substituted with a chlorine atom at the 4-position and a nitro group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Chloro-3-nitrophenyl acetate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-3-nitrophenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-3-nitrophenyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The acetate group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-3-nitrophenol and acetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 4-Chloro-3-aminophenyl acetate.
Hydrolysis: 4-Chloro-3-nitrophenol and acetic acid.
Applications De Recherche Scientifique
4-Chloro-3-nitrophenyl acetate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various substituted phenyl derivatives.
Biology: The compound serves as a substrate in enzymatic assays to study esterase and lipase activities.
Medicine: Research into its derivatives has shown potential antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-chloro-3-nitrophenyl acetate primarily involves its reactivity towards nucleophiles and reducing agents. The nitro group is electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack. Additionally, the ester bond can be cleaved under specific conditions, releasing the phenolic and acetic acid components.
Comparaison Avec Des Composés Similaires
4-Nitrophenyl acetate: Lacks the chlorine substituent, making it less reactive towards nucleophiles.
3-Chloro-4-nitrophenyl acetate: Positional isomer with different reactivity due to the placement of substituents.
4-Chloro-2-nitrophenyl acetate: Another positional isomer with distinct chemical properties.
Propriétés
Numéro CAS |
39653-86-6 |
|---|---|
Formule moléculaire |
C8H6ClNO4 |
Poids moléculaire |
215.59 g/mol |
Nom IUPAC |
(4-chloro-3-nitrophenyl) acetate |
InChI |
InChI=1S/C8H6ClNO4/c1-5(11)14-6-2-3-7(9)8(4-6)10(12)13/h2-4H,1H3 |
Clé InChI |
GUSAZEAOPZVXBH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



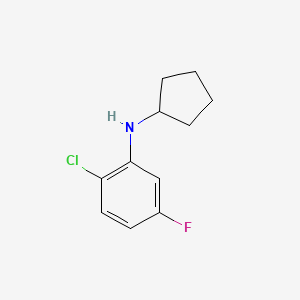
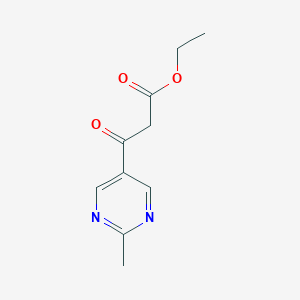

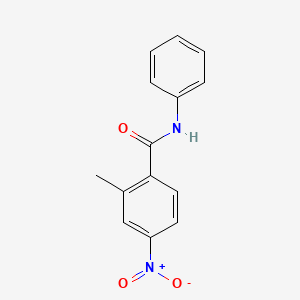
![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)


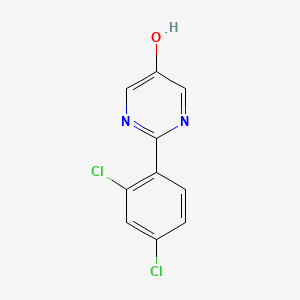
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B12083206.png)
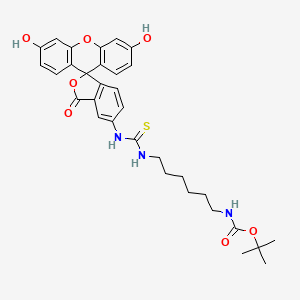


![2-{2,6-Dibromo-4-[3-(2-naphthyl)-3-oxoprop-1-enyl]phenoxy}acetic acid](/img/structure/B12083232.png)
